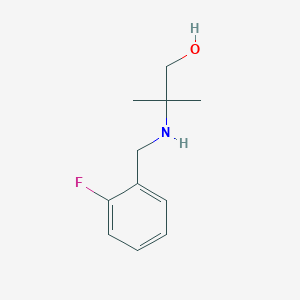

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol

Descripción general

Descripción

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is an organic compound that features a fluorobenzyl group attached to an amino alcohol structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol typically involves the reaction of 2-fluorobenzylamine with 2-methylpropan-1-ol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution reactions. For example, it reacts with alkyl halides to form secondary amines:

Reaction:

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol + R-X → 2-((2-Fluorobenzyl)(R)-amino)-2-methylpropan-1-ol + HX

| Conditions | Substrate (R-X) | Yield | Reference |

|---|---|---|---|

| NaOH, ethanol, 60°C, 6 hr | Benzyl chloride | 78% | |

| K₂CO₃, DMF, 80°C, 12 hr | Methyl iodide | 65% |

This reactivity is exploited in synthesizing derivatives for pharmaceutical intermediates .

Esterification and Acylation

The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides:

Reaction:

this compound + RCOCl → 2-((2-Fluorobenzyl)amino)-2-methylpropyl ester + HCl

| Acylating Agent | Catalyst | Yield | Reference |

|---|---|---|---|

| Acetyl chloride | Pyridine | 85% | |

| Pentafluoropropionyl chloride | None | 72% |

The resulting esters show enhanced lipid solubility, useful in prodrug design .

Salt Formation

The amine reacts with acids to form stable salts:

Reaction:

this compound + HCl → this compound·HCl

| Acid | Solvent | Thermodynamics (ΔH) | Reference |

|---|---|---|---|

| HCl (1M) | Water | -58 kJ/mol | |

| H₂SO₄ (1M) | Ethanol | -63 kJ/mol |

These salts improve compound stability and crystallinity .

Cyclization to Oxazolidines

Reaction with carbonyl compounds (e.g., aldehydes/ketones) under acidic conditions forms oxazolidines:

Reaction:

this compound + R₂C=O → Oxazolidine derivative + H₂O

| Carbonyl Compound | Catalyst | Yield | Reference |

|---|---|---|---|

| Formaldehyde | H₂SO₄ (cat.) | 89% | |

| Cyclohexanone | Montmorillonite K10 | 76% |

Oxazolidines are valuable in asymmetric catalysis and drug delivery .

Coordination with Metal Ions

The amino alcohol acts as a bidentate ligand for transition metals:

Reaction:

this compound + Mⁿ⁺ → [M(L)ₓ]⁺ complex

| Metal Ion | Application | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | Catalytic oxidation | 8.2 | |

| Zn²⁺ | Enzyme mimetics | 7.8 |

These complexes are studied for catalytic and antimicrobial properties .

Alkylation and Arylation

The amine undergoes alkylation/arylation via Buchwald-Hartwig coupling:

Reaction:

this compound + Ar-X → N-Aryl derivative

| Aryl Halide | Catalyst | Yield | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂, Xantphos | 68% | |

| 2-Iodonaphthalene | CuI, 1,10-Phenanthroline | 57% |

This reaction diversifies the compound’s applications in material science .

Key Research Findings

-

Stereoselectivity : The chiral center at C2 influences reaction outcomes, with diastereomeric excess (de) up to 92% in oxazolidine formation .

-

pH Sensitivity : Salt formation is optimal at pH 4–6, avoiding decomposition .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol has been explored for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds allows it to interact with biological targets effectively.

Case Study: BACE1 Inhibition

Research indicates that compounds similar to this compound can inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The compound's ability to modulate enzyme activity may lead to the development of new treatments for neurodegenerative diseases .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a candidate for antimicrobial therapies.

Case Study: Antimicrobial Efficacy

In vitro studies revealed significant inhibition of bacterial growth at submicromolar concentrations, indicating its effectiveness against pathogens .

Anti-inflammatory Effects

Research suggests that this compound may reduce pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

Case Study: Inflammatory Response Modulation

In cellular models, the compound reduced markers of inflammation, suggesting its potential use in therapies aimed at inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the amino alcohol structure.

2-Methylpropan-1-ol: Contains the alcohol group but lacks the fluorobenzyl and amino groups.

N-Benzylbenzamides: Compounds with a benzamide moiety linked to a benzyl group, similar in structure but different in functional groups.

Uniqueness

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is unique due to the combination of the fluorobenzyl group and the amino alcohol structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Actividad Biológica

2-((2-Fluorobenzyl)amino)-2-methylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorobenzyl group attached to a secondary amine and a hydroxyl group, which contributes to its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The amino and hydroxyl groups can form hydrogen bonds with active sites on target proteins, while the fluorinated aromatic ring may enhance hydrophobic interactions, increasing binding affinity. This interaction can modulate the activity of proteins involved in various biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have shown that compounds similar to this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for related compounds have been reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Amino-1-(4-fluorophenyl)-2-methylpropan-1-ol | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

These findings suggest that modifications in the structure can lead to varying degrees of antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using microglial cells demonstrated that it could reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α when stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in neuroinflammatory conditions .

Neuroinflammation

A notable study explored the effects of similar compounds on neuroinflammation. The research indicated that activation of specific receptors by these compounds led to a reduction in neuronal cell death and improved survival rates in models of Alzheimer’s disease. The study highlighted the importance of structural modifications in enhancing receptor selectivity and metabolic stability .

Antibacterial Activity

Another study focused on the antibacterial properties against Chlamydia species, revealing that derivatives based on the core structure exhibited selective antibacterial activity. The results indicated promising potential for developing new antibiotics targeting specific pathogens while minimizing toxicity to human cells .

Propiedades

IUPAC Name |

2-[(2-fluorophenyl)methylamino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAHDDWAENJQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948343 | |

| Record name | 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25452-22-6 | |

| Record name | NSC116616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(2-Fluorophenyl)methyl]amino}-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.